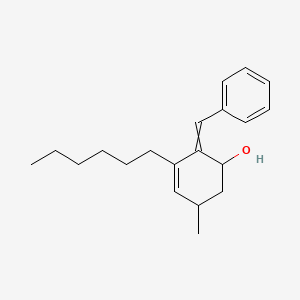

2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ベンジリデン-3-ヘキシル-5-メチルシクロヘキサ-3-エン-1-オールは、ベンジリデン基、ヘキシル鎖、およびシクロヘキセン環に結合したメチル基を含む複雑な構造を持つ有機化合物です。

準備方法

合成経路および反応条件

2-ベンジリデン-3-ヘキシル-5-メチルシクロヘキサ-3-エン-1-オールの合成は、通常、塩基性条件下で、ベンザルデヒドと適切なシクロヘキサノン誘導体を縮合させることで行われます。この反応は、通常、水酸化ナトリウムまたは水酸化カリウムなどの塩基の存在下で行われ、ベンジリデン基の形成を促進します。反応混合物は通常、縮合反応を促進するために加熱され、生成物は再結晶またはクロマトグラフィーによって精製されます。

工業生産方法

この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フローリアクターと自動システムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、工業的方法では、蒸留や高速液体クロマトグラフィー(HPLC)などの高度な精製技術が組み込まれる場合があり、最終製品の純度が保証されます。

化学反応の分析

反応の種類

2-ベンジリデン-3-ヘキシル-5-メチルシクロヘキサ-3-エン-1-オールは、さまざまな化学反応を起こす可能性があり、以下が含まれます。

酸化: この化合物は、対応するケトンまたはアルデヒドを生成するように酸化される可能性があります。

還元: 還元反応は、ベンジリデン基をベンジル基に変換することができます。

置換: この化合物は、求核置換反応に関与することができ、その中で官能基は他の求核剤によって置換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤がよく使用されます。

置換: ハロゲン(例:塩素、臭素)や求核剤(例:アミン、アルコール)などの試薬が一般的に使用されます。

生成される主な生成物

酸化: ベンジリデンケトンまたはアルデヒドの生成。

還元: ベンジル誘導体の生成。

置換: 置換されたシクロヘキセン誘導体の生成。

科学研究での応用

2-ベンジリデン-3-ヘキシル-5-メチルシクロヘキサ-3-エン-1-オールは、科学研究でいくつかの用途があります。

化学: 有機合成のビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。

生物学: 抗菌および抗酸化特性など、潜在的な生物活性を研究されています。

医学: 潜在的な治療効果と創薬におけるリード化合物として調査されています。

産業: 特殊化学物質や材料の製造に使用されています。

科学的研究の応用

2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

2-ベンジリデン-3-ヘキシル-5-メチルシクロヘキサ-3-エン-1-オールの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物は、標的分子上の特定の部位に結合することにより、生化学的経路を調節することができ、それらの活性の変化につながります。たとえば、代謝プロセスに関与する酵素を阻害または活性化することにより、その効果を発揮する可能性があります。

類似の化合物との比較

類似の化合物

- 2-ベンジリデン-3-ヘキシル-1-メチルシクロヘキサ-3-エン-1-オール

- 2-ヘプチリデン-3-ヘキシル-5-メチルシクロヘキサ-3-エン-1-オール

- 2-ベンジリデン-3-ヘキシル-5-メチルシクロヘキサ-3-エン-1-オン

独自性

2-ベンジリデン-3-ヘキシル-5-メチルシクロヘキサ-3-エン-1-オールは、ベンジリデン基とシクロヘキセン環上のヘキシル鎖の存在など、特定の構造的特徴があるため、独自です。これらの構造要素は、その独特の化学的特性と反応性に貢献し、類似の化合物とは一線を画しています。

類似化合物との比較

Similar Compounds

- 2-Benzylidene-3-hexyl-1-methylcyclohex-3-en-1-ol

- 2-Heptylidene-3-hexyl-5-methylcyclohex-3-en-1-ol

- 2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-one

Uniqueness

2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol is unique due to its specific structural features, such as the presence of a benzylidene group and a hexyl chain on a cyclohexene ring. These structural elements contribute to its distinct chemical properties and reactivity, setting it apart from similar compounds.

生物活性

2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol, a compound with potential biological significance, has garnered interest for its diverse biological activities. This article presents a detailed examination of its biological properties, including antimicrobial and anticancer effects, supported by relevant case studies and research findings.

Molecular Structure:

- Molecular Formula: C19H30O

- Molecular Weight: 286.44 g/mol

- IUPAC Name: this compound

This compound features a cyclohexene ring with a benzylidene group, contributing to its unique reactivity and biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against bacteria and fungi, showing promising results in inhibiting their growth.

| Pathogen | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

These results suggest that the compound could be developed as a natural antimicrobial agent in pharmaceuticals or food preservation.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation.

Case Study: In Vitro Evaluation on Cancer Cell Lines

A study evaluated the effects of this compound on human breast cancer cells (MCF7) and colon cancer cells (HT29):

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF7 | 25 | Induces apoptosis |

| HT29 | 30 | Inhibits cell proliferation |

The mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and apoptosis, making it a candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells.

-

Antimicrobial Mechanism:

- Disruption of bacterial cell membranes.

- Inhibition of essential enzymes involved in cell wall synthesis.

-

Anticancer Mechanism:

- Activation of caspase pathways leading to apoptosis.

- Inhibition of angiogenesis through downregulation of VEGF expression.

特性

CAS番号 |

917774-24-4 |

|---|---|

分子式 |

C20H28O |

分子量 |

284.4 g/mol |

IUPAC名 |

2-benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C20H28O/c1-3-4-5-9-12-18-13-16(2)14-20(21)19(18)15-17-10-7-6-8-11-17/h6-8,10-11,13,15-16,20-21H,3-5,9,12,14H2,1-2H3 |

InChIキー |

IWQGNWUUDXTWPS-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC1=CC(CC(C1=CC2=CC=CC=C2)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。